molecular formula C26H24Cl4N2O4 B10912256 N,N'-benzene-1,4-diylbis[4-(2,4-dichlorophenoxy)butanamide]

N,N'-benzene-1,4-diylbis[4-(2,4-dichlorophenoxy)butanamide]

Cat. No.: B10912256
M. Wt: 570.3 g/mol
InChI Key: XXXNAKYOOXKOQE-UHFFFAOYSA-N
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Description

4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of two 2,4-dichlorophenoxy groups attached to a butanamide backbone. This compound is known for its applications in various fields, including agriculture, medicine, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include chlorination, amidation, and coupling reactions, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, ultimately leading to plant death .

Properties

Molecular Formula

C26H24Cl4N2O4

Molecular Weight

570.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-[4-(2,4-dichlorophenoxy)butanoylamino]phenyl]butanamide

InChI

InChI=1S/C26H24Cl4N2O4/c27-17-5-11-23(21(29)15-17)35-13-1-3-25(33)31-19-7-9-20(10-8-19)32-26(34)4-2-14-36-24-12-6-18(28)16-22(24)30/h5-12,15-16H,1-4,13-14H2,(H,31,33)(H,32,34)

InChI Key

XXXNAKYOOXKOQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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